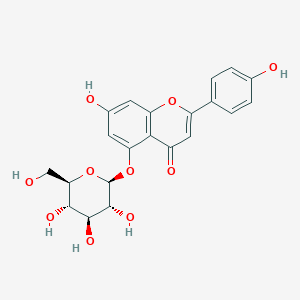

Apigenin 5-O-beta-D-glucopyranoside

描述

Apigenin 5-O-beta-D-glucopyranoside is a flavonoid glycoside derived from apigenin, a naturally occurring flavone found in many plants. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties . It is commonly found in fruits, vegetables, and certain herbs, contributing to their health benefits.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Apigenin 5-O-beta-D-glucopyranoside typically involves the glycosylation of apigenin. One common method is the use of glycosyl donors such as trichloroacetimidates or glycosyl halides in the presence of a catalyst like silver triflate or boron trifluoride etherate . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from plant sources. Techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed to isolate and purify the compound from plant extracts . These methods ensure the production of high-purity this compound suitable for research and commercial applications.

化学反应分析

Types of Reactions

Apigenin 5-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and

生物活性

Apigenin 5-O-beta-D-glucopyranoside, also known as Salipurpin, is a flavonoid compound derived from the plant Cephalotaxus fortunei. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article will delve into the biological activities of this compound, supported by research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 432.38 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 814.2 ± 65.0 °C at 760 mmHg |

| Flash Point | 289.7 ± 27.8 °C |

Biological Activities

1. Anticancer Properties

Apigenin and its derivatives, including this compound, have shown significant potential in cancer therapy. Research indicates that these compounds can inhibit the proliferation of various cancer cells and induce apoptosis (programmed cell death). A study utilizing molecular docking techniques revealed that Apigenin derivatives exhibited strong binding affinities to proteins associated with human papillomavirus (HPV) and DNA polymerase theta, suggesting their role in inhibiting cancer cell growth and DNA repair mechanisms .

Case Study: HPV Inhibition

- Objective : To evaluate the efficacy of Apigenin derivatives in inhibiting HPV.

- Methodology : In silico molecular docking was performed.

- Findings : this compound demonstrated significant binding energy against HPV L1 protein, indicating its potential as an antiviral agent against HPV-related cancers .

2. Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity is crucial for managing conditions like rheumatoid arthritis and other inflammatory disorders .

3. Antimicrobial Activity

The antimicrobial effects of Apigenin have been documented across various studies. It exhibits antibacterial, antifungal, and antiparasitic activities. The compound's ability to disrupt microbial cell membranes contributes to its effectiveness against infections .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound enhances the activity of antioxidant enzymes, providing neuroprotective effects against oxidative stress .

- Cell Cycle Regulation : By influencing cell cycle checkpoints, Apigenin can induce cell cycle arrest in cancer cells .

- Gene Expression Modulation : It affects the expression of genes involved in apoptosis and inflammation through various signaling pathways.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of Apigenin compounds:

- Pharmacokinetics : Apigenin demonstrates low toxicity and favorable absorption characteristics when administered orally, allowing it to reach therapeutic concentrations in target tissues .

- Bioavailability : Its systemic bioavailability is enhanced due to delayed plasma clearance and slow metabolism in the liver .

科学研究应用

Chemical Properties and Structure

Apigenin 5-O-beta-D-glucopyranoside has the following chemical structure:

- Molecular Formula : C21H20O10

- Molecular Weight : 432.38 g/mol

- CAS Number : 28757-27-9

The compound exhibits significant bioactivity due to its flavonoid structure, which is known for various health benefits.

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties. A study employing molecular docking techniques demonstrated that this compound shows significant binding affinity to proteins associated with cervical cancer, particularly targeting the HPV L1 protein and DNA polymerase theta. The binding energies ranged from -7.5 to -8.8 kcal/mol, suggesting strong interactions that could inhibit cancer cell proliferation .

Case Study: Cervical Cancer Inhibition

- Methodology : In silico molecular docking and dynamics simulations were performed.

- Findings : Apigenin derivatives exhibited potential as inhibitors against human papillomavirus-associated cervical cancer, with this compound showing promising results in preventing tumor cell growth.

Neuroprotective Effects

This compound has been shown to exert neuroprotective effects in models of cerebral ischemia. In a study involving male Sprague Dawley rats subjected to middle cerebral artery occlusion (MCAO), treatment with this compound improved neurological scores and reduced infarct volume significantly .

Case Study: Cerebral Ischemia

- Dosage : 50 mg/kg administered to rats.

- Results : The compound increased cell viability and reduced lactate dehydrogenase (LDH) release in neuronal cultures subjected to oxygen-glucose deprivation (OGD), indicating its protective role against ischemic damage.

Anti-inflammatory Effects

Apigenin and its derivatives have been recognized for their anti-inflammatory properties, which may be mediated through the modulation of various signaling pathways. The compound has been shown to activate the Nrf2 pathway, enhancing antioxidant defenses in cells, which contributes to its protective effects against oxidative stress-related inflammation .

Case Study: Inflammatory Response Modulation

- Mechanism : Activation of GSK-3β phosphorylation leading to Nrf2 nuclear translocation.

- Outcome : Reduction in inflammatory markers and improved cellular resilience during oxidative stress conditions.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Studies suggest that this compound exhibits delayed plasma clearance and slow decomposition in the liver, which enhances its systemic bioavailability . However, its low solubility in water poses challenges for effective delivery in clinical settings.

Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | 1.35 μg/mL |

| Bioavailability | High due to slow metabolism |

| Metabolism | Hepatic |

| Excretion | Renal |

属性

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPMFULXUJZHFG-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings of the research regarding Apigenin derivatives and their interaction with the DNA polymerase theta receptor?

A1: The research utilizes computational methods to investigate the potential of Apigenin derivatives as inhibitors of the DNA polymerase theta receptor. While the abstract doesn't provide specific results, it suggests that these derivatives show promise in inhibiting this receptor, which could have implications for the treatment of human papillomavirus-associated cervical cancer. [] Further research, including in vitro and in vivo studies, would be needed to confirm these findings and explore the efficacy and safety of these derivatives.

Q2: How does the study employ computational chemistry to investigate Apigenin derivatives as potential inhibitors?

A2: The study likely utilizes molecular docking simulations to predict the binding affinity and interactions of Apigenin derivatives with the DNA polymerase theta receptor. [] These simulations can provide insights into the binding mode, key interacting residues, and potential structural modifications that could enhance the inhibitory activity of these compounds. Additionally, the research may employ quantitative structure-activity relationship (QSAR) studies to establish a correlation between the structural features of Apigenin derivatives and their inhibitory potency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。